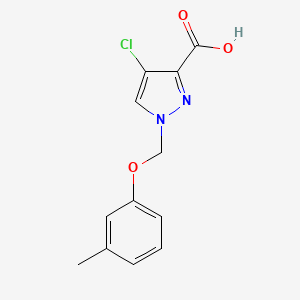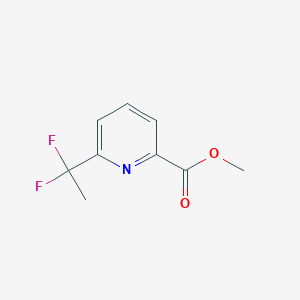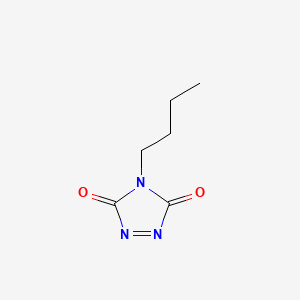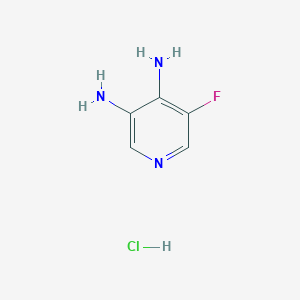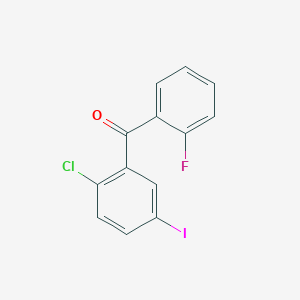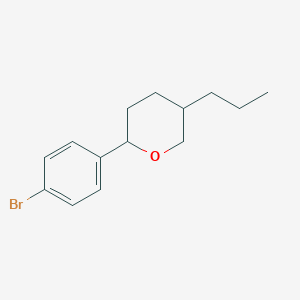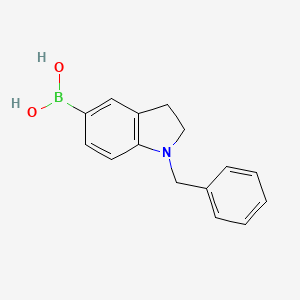
1-(Benzyl)-5-indolineboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Benzylindolin-5-yl)boronic acid is a boronic acid derivative featuring an indole ring substituted with a benzyl group at the nitrogen atom and a boronic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzylindolin-5-yl)boronic acid typically involves the borylation of the corresponding indole derivative. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a suitable base such as potassium acetate . The reaction is usually carried out under mild conditions, making it suitable for various functional groups.
Industrial Production Methods: Industrial production of (1-Benzylindolin-5-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the recovery and recycling of catalysts and reagents are crucial for cost-effective production.
Chemical Reactions Analysis
Types of Reactions: (1-Benzylindolin-5-yl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol derivative.
Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenol derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
Chemistry: (1-Benzylindolin-5-yl)boronic acid is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling . It serves as a versatile building block for the synthesis of complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Indole derivatives are known for their biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Industry: The compound finds applications in material science, particularly in the development of organic electronic materials and sensors. Boronic acids are also used in the synthesis of polymers and as intermediates in the production of fine chemicals .
Mechanism of Action
The mechanism of action of (1-Benzylindolin-5-yl)boronic acid in various applications depends on its chemical reactivity. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . In biological systems, indole derivatives can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π interactions, and hydrophobic effects .
Comparison with Similar Compounds
Indole-5-boronic acid: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain biological contexts.
(1-Methylindolin-5-yl)boronic acid: Similar structure but with a methyl group instead of a benzyl group, which may affect its reactivity and biological activity.
Uniqueness: (1-Benzylindolin-5-yl)boronic acid is unique due to the presence of both the benzyl and boronic acid groups, which confer distinct chemical and biological properties. The benzyl group enhances hydrophobic interactions, potentially increasing the compound’s affinity for certain biological targets .
Properties
CAS No. |
1106692-01-6 |
|---|---|
Molecular Formula |
C15H16BNO2 |
Molecular Weight |
253.11 g/mol |
IUPAC Name |
(1-benzyl-2,3-dihydroindol-5-yl)boronic acid |
InChI |
InChI=1S/C15H16BNO2/c18-16(19)14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-7,10,18-19H,8-9,11H2 |
InChI Key |
SMFVPKLSRGRXAW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(CC2)CC3=CC=CC=C3)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


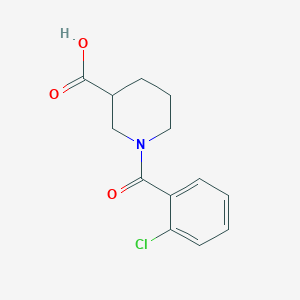

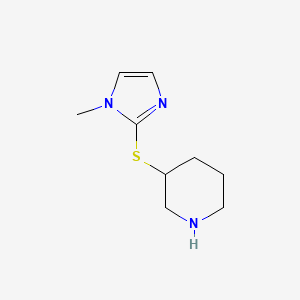

![Methyl furo[3,2-b]pyridine-2-carboxylate](/img/structure/B12943132.png)

